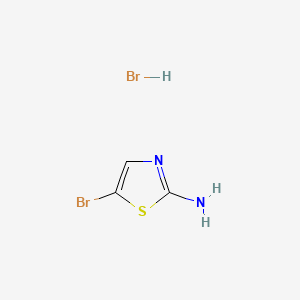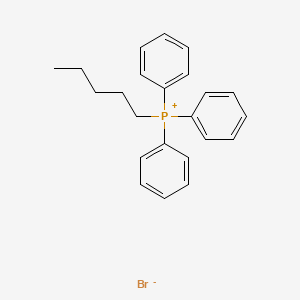
4-溴-5-氟-2-硝基甲苯
概述
描述
4-Bromo-5-fluoro-2-nitrotoluene: is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and nitro groups at the 4, 5, and 2 positions, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
科学研究应用
4-Bromo-5-fluoro-2-nitrotoluene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
安全和危害
4-Bromo-5-fluoro-2-nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用机制
Target of Action
It is known that nitrotoluene derivatives are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
It’s known that nitrotoluene derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the nitrotoluene compound acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic chemistry and biochemistry.
Pharmacokinetics
It’s noted that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.82 (iLOGP) and 2.91 (XLOGP3) .
Result of Action
As a nitrotoluene derivative, it’s primarily used in organic synthesis rather than in biological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-nitrotoluene. For instance, the success of SM cross-coupling reactions, in which the compound may participate, depends on mild and functional group tolerant reaction conditions . Furthermore, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard , indicating that safety measures should be taken when handling it.
生化分析
Biochemical Properties
4-Bromo-5-fluoro-2-nitrotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 4-Bromo-5-fluoro-2-nitrotoluene and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of 4-Bromo-5-fluoro-2-nitrotoluene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Bromo-5-fluoro-2-nitrotoluene can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, 4-Bromo-5-fluoro-2-nitrotoluene exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 4-Bromo-5-fluoro-2-nitrotoluene can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-2-nitrotoluene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-5-fluoro-2-nitrotoluene can degrade into various byproducts, some of which may have different biological activities. The temporal effects of this compound are also influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-2-nitrotoluene vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as liver damage, oxidative stress, and inflammation. The threshold effects of 4-Bromo-5-fluoro-2-nitrotoluene are dose-dependent, and the severity of adverse effects increases with increasing dosage .
Metabolic Pathways
4-Bromo-5-fluoro-2-nitrotoluene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of 4-Bromo-5-fluoro-2-nitrotoluene with cofactors such as NADPH is also crucial for its metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-5-fluoro-2-nitrotoluene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Bromo-5-fluoro-2-nitrotoluene within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Bromo-5-fluoro-2-nitrotoluene is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 4-Bromo-5-fluoro-2-nitrotoluene within cells can also affect its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrotoluene can be achieved through a multi-step process involving the following key reactions:
Industrial Production Methods
Industrial production of 4-Bromo-5-fluoro-2-nitrotoluene typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize waste.
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron powder, ammonium chloride, water, reflux conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 4-Bromo-5-fluoro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Uniqueness
4-Bromo-5-fluoro-2-nitrotoluene is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the toluene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
IUPAC Name |
1-bromo-2-fluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNTJRJOFVWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381414 | |
| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224185-19-7 | |
| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-fluoro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)






![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
